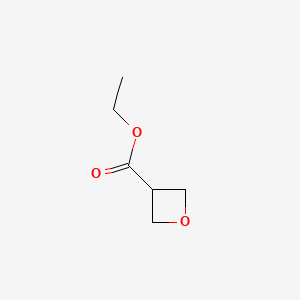

Ethyl-3-oxetancarboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl oxetane-3-carboxylate is an organic compound featuring an oxetane ring, which is a four-membered cyclic ether

Wissenschaftliche Forschungsanwendungen

Ethyl oxetane-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as a bioactive compound in drug discovery.

Medicine: Investigated for its role in developing new pharmaceuticals with improved pharmacokinetic properties.

Industry: Utilized in the production of advanced materials, including polymers and resins.

Wirkmechanismus

Target of Action

Ethyl Oxetane-3-carboxylate is a type of oxetane, which are strained four-membered heterocycles containing an oxygen atom . Oxetanes are receiving attention in drug design given their metabolic stability, rigidity, and hydrogen-bond acceptor ability . .

Mode of Action

Oxetanes in general are known to be reactive intermediates for further synthesis . They can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .

Biochemical Pathways

Oxetanes are known to be involved in various synthetic methods, including the engineering of required substrates or the use of complex starting materials, such as epoxides .

Pharmacokinetics

Oxetanes are known for their metabolic stability , which could potentially influence their bioavailability.

Result of Action

The addition of oxetanes to formulations has been correlated with improvements in polymerization kinetics and polymer properties .

Biochemische Analyse

Biochemical Properties

Ethyl oxetane-3-carboxylate, like other oxetanes, is known for its high reactivity due to the strain in the four-membered ring . This reactivity can lead to interactions with various enzymes, proteins, and other biomolecules. Specific interactions of Ethyl oxetane-3-carboxylate with enzymes or proteins have not been reported in the literature.

Molecular Mechanism

Oxetanes are known to undergo ring-opening reactions, which could potentially lead to interactions with biomolecules

Metabolic Pathways

Oxetanes are known to be high-energy oxygen-containing non-aromatic heterocycles and are of great interest as potential pharmacophores with diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl oxetane-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the intramolecular cyclization of 3-hydroxypropyl ethyl carbonate under basic conditions can yield ethyl oxetane-3-carboxylate. Another method involves the [2+2] cycloaddition of ethylene oxide with ethyl acrylate under photochemical conditions .

Industrial Production Methods

Industrial production of ethyl oxetane-3-carboxylate typically involves optimized versions of the synthetic routes mentioned above. The processes are scaled up to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl oxetane-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane-3-carboxylic acid derivatives.

Reduction: Reduction reactions can yield ethyl oxetane-3-methanol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the oxetane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

Oxidation: Oxetane-3-carboxylic acid derivatives.

Reduction: Ethyl oxetane-3-methanol.

Substitution: Various substituted oxetane derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl oxetane-3-carboxylate

- Propyl oxetane-3-carboxylate

- Butyl oxetane-3-carboxylate

Uniqueness

Ethyl oxetane-3-carboxylate is unique due to its specific ethyl ester group, which imparts distinct physicochemical properties compared to its analogs.

Biologische Aktivität

Ethyl oxetane-3-carboxylate (EOC) is a cyclic compound from the oxetane family, characterized by a four-membered ring structure containing an ether and a carboxylate functional group. This unique structure contributes to its significant chemical reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C7H12O3

- Molecular Weight : 130.14 g/mol

- Structure : The oxetane ring imparts strain, making it highly reactive compared to other cyclic compounds. The presence of the carboxylate group enhances its potential for biological activity.

Target of Action

EOC acts as a reactive intermediate in synthetic pathways, potentially leading to interactions with biomolecules. Its structure allows for various chemical transformations, including:

- Ring-opening reactions : This can lead to the formation of reactive species that may interact with cellular components.

- Decarboxylation : Under certain conditions, EOC can release carbon dioxide, forming radicals that can participate in further reactions.

Biochemical Pathways

The compound's high reactivity due to the strained ring makes it an attractive candidate for drug discovery. It is involved in metabolic pathways that could lead to the development of new therapeutic agents.

Pharmacological Potential

Research indicates that EOC and its derivatives may possess bioactive properties. Studies have shown that compounds derived from oxetanes can exhibit:

- Antimicrobial activity : Some derivatives have shown effectiveness against various bacterial strains.

- Antitumor properties : Preliminary data suggest potential cytotoxic effects on cancer cell lines.

Case Studies

- Synthesis and Characterization : A study demonstrated the synthesis of EOC through oxidative methods, yielding high purity products suitable for biological testing. The reaction conditions were optimized to maximize yield and minimize side reactions .

- Radical Formation Studies : Research on visible light-mediated photoredox catalysis revealed that EOC could generate radicals under specific conditions, which are crucial for further synthetic applications . This radical generation is pivotal for exploring its biological interactions.

- Isomerization Behavior : Investigations into the stability of EOC indicated that it can undergo isomerization when stored or slightly heated, which may affect its biological activity and efficacy .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Ethyl oxetan-3-one | Oxetanone | Contains a carbonyl group; more reactive |

| 3-Methyl oxetan-3-carboxylic acid | Carboxylic Acid | Higher acidity; different substitution pattern |

| 2-Methyl oxetan-2-carboxylic acid | Carboxylic Acid | Different position of carboxylic group |

Eigenschaften

IUPAC Name |

ethyl oxetane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-9-6(7)5-3-8-4-5/h5H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQOSCYJUNUVCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1COC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.